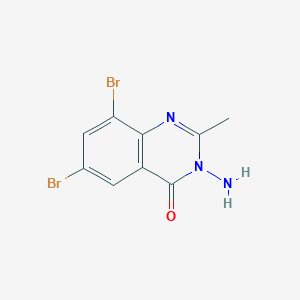

3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one

Descripción general

Descripción

3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features bromine atoms at the 6 and 8 positions, an amino group at the 3 position, and a methyl group at the 2 position, contributing to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes:

Amination: The amino group at the 3 position can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.

Methylation: The methyl group at the 2 position can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 6,8-dibromo positions exhibit electrophilic character, enabling halogen replacement via nucleophilic substitution. Key transformations include:

Bromine at position 6 is more reactive than position 8 due to steric and electronic effects, enabling selective substitution .

Schiff Base Formation

The 3-amino group undergoes condensation with aldehydes/ketones to form bioactive Schiff bases:

Microwave-assisted synthesis reduces reaction times (≤30min) while maintaining yields >85% .

Acylation Reactions

The amino group reacts with acylating agents to yield amides:

Arylamides (e.g., 3-nitrobenzamido) exhibit enhanced UV-mediated DNA cleavage activity compared to alkylamides .

Alkylation at the 4-Oxygen

The lactam oxygen undergoes alkylation under basic conditions:

Alkylated derivatives serve as intermediates for synthesizing dithiocarbamates and thiazolidinones .

Coordination Chemistry

The compound acts as a ligand for metal complexes:

| Metal Salt | Reaction Conditions | Complex Properties | Source |

|---|---|---|---|

| Cu(II) acetate | Methanol, RT, 12h | Octahedral geometry, antimicrobial | |

| ZnCl₂ | Ethanol, reflux, 6h | Tetrahedral coordination, anticonvulsant |

Cu(II) complexes show broader antimicrobial spectra than the parent ligand (MIC 8–32 μg/mL) .

Photochemical Reactivity

Under UV irradiation (UVA/UVB), the dibromo derivative generates reactive oxygen species (ROS):

| Wavelength | ROS Produced | Biological Impact | Source |

|---|---|---|---|

| UVB (312nm) | Singlet oxygen (¹O₂) | Plasmid DNA strand breaks | |

| UVA (365nm) | Superoxide (O₂⁻) | Selective cytotoxicity in melanoma |

Photodynamic activity is enhanced by nitro-substituted arylamides (EC₅₀ 12.5μM under UVA) .

Comparative Reactivity with Analogues

Structural modifications alter reactivity and bioactivity:

The 6,8-dibromo configuration synergistically enhances electrophilicity and membrane permeability .

This comprehensive analysis demonstrates the compound’s versatility in synthesizing pharmacologically active derivatives through well-defined reaction pathways. Its dual reactivity (electrophilic halogens + nucleophilic amine) positions it as a critical scaffold in medicinal and materials chemistry.

Aplicaciones Científicas De Investigación

3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the amino group can influence its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

3-amino-2-methylquinazolin-4(3H)-one: Lacks bromine atoms, which may affect its biological activity.

6,8-dibromoquinazolin-4(3H)-one: Lacks the amino and methyl groups, potentially altering its chemical reactivity.

2-methylquinazolin-4(3H)-one: Lacks both bromine and amino groups, making it less versatile in chemical reactions.

Uniqueness

3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one is unique due to the presence of both bromine atoms and the amino group, which can significantly influence its chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Actividad Biológica

3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, particularly its anticancer, anticonvulsant, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

- Molecular Formula : C10H8Br2N4O

- Molecular Weight : 360.00 g/mol

- Melting Point : 231–232 °C

- Appearance : Yellow amorphous solid

Spectroscopic Data

The compound exhibits specific spectroscopic characteristics:

- 1H-NMR (DMSO-d6) : δ (ppm) 8.31 (d, J = 2.2 Hz, 1H, H7), 8.18 (d, J = 2.2 Hz, 1H, H5), 5.88 (s, 2H, NH2), 2.61 (s, 3H, CH3)

- UV-Vis Absorption : λ (nm) = 286 (7285) .

Anticancer Activity

Research has demonstrated that derivatives of quinazolinones, including this compound, exhibit potent cytotoxicity against various cancer cell lines. A study evaluated its effects on human breast adenocarcinoma (MCF-7) and ovarian cancer cell lines (A2780). The findings indicated:

- IC50 Values : The compound showed cytotoxicity ranging from to against A2780 cells and to against MCF7 cells.

- Mechanism of Action : The compound acts as an inhibitor of multiple tyrosine kinases such as CDK2 and EGFR. Molecular docking studies confirmed that it functions as an ATP non-competitive type-II inhibitor against CDK2 and as an ATP competitive type-I inhibitor against EGFR .

Table 1: Cytotoxicity Data of Quinazolinone Derivatives

| Compound | Cell Line | IC50 () | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 0.49 - 2.98 | Inhibits CDK2 and EGFR |

| Other derivatives | A2780 | 0.14 - 0.84 | Multi-target kinase inhibition |

Anticonvulsant Activity

The anticonvulsant potential of the compound was assessed through the synthesis of Schiff bases derived from it. In a study involving maximal electroshock methods on albino mice:

- Activity Assessment : The Schiff base bearing a cinnamyl function displayed significant anticonvulsant activity at a dose level of , achieving an efficacy rate of compared to standard phenytoin .

Antimicrobial Activity

Beyond anticancer and anticonvulsant effects, quinazolinone derivatives have also been evaluated for their antimicrobial properties:

- Evaluation Method : Antimicrobial activity was assessed against various bacterial strains.

- Findings : Compounds exhibited mild to high antibacterial effects, particularly against gram-positive bacteria .

Table 2: Antimicrobial Activity Summary

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Quinazolinone Derivatives | Gram-positive bacteria | Mild to High Activity |

| Other derivatives | Gram-negative bacteria | Sensitive to compounds |

Propiedades

IUPAC Name |

3-amino-6,8-dibromo-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2N3O/c1-4-13-8-6(9(15)14(4)12)2-5(10)3-7(8)11/h2-3H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTFEUZQHUMEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541819 | |

| Record name | 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89258-53-7 | |

| Record name | 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.